Product packaging for 5-(2-bromo-6-chloro-3-methylphenyl)oxazole(Cat. No.:CAS No. 2364584-61-0)

5-(2-bromo-6-chloro-3-methylphenyl)oxazole

Cat. No.: B6294267
CAS No.: 2364584-61-0
M. Wt: 272.52 g/mol
InChI Key: NZIGEEGXNVWWAU-UHFFFAOYSA-N
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Description

5-(2-Bromo-6-chloro-3-methylphenyl)oxazole (CAS 2364584-61-0) is a high-purity, polyfunctionalized 1,3-oxazole building block of interest in medicinal chemistry and organic synthesis. This compound is supplied with a documented purity of 98% and is a valuable scaffold for the development of novel bioactive molecules . The 1,3-oxazole core is a privileged structure in pharmaceutical research, found in numerous natural products and synthetic compounds with a wide range of biological properties . Scientific literature indicates that 1,3-oxazole derivatives have demonstrated significant antimicrobial activity against Gram-positive bacterial strains and Candida albicans, making them promising candidates in the search for new anti-infective agents to address drug-resistant pathogens . Furthermore, such derivatives are explored for their potential anticancer, anti-inflammatory, and antiviral effects . The presence of both bromo and chloro substituents on the phenyl ring offers versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly diversify the molecule and create libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClNO B6294267 5-(2-bromo-6-chloro-3-methylphenyl)oxazole CAS No. 2364584-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromo-6-chloro-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIGEEGXNVWWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Studies of 5 2 Bromo 6 Chloro 3 Methylphenyl Oxazole

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole presents a challenging substrate for electrophilic aromatic substitution (EAS) due to significant steric hindrance and competing electronic effects of its substituents. libretexts.orgtandfonline.com The outcome of such reactions is governed by the directing effects of the bromo, chloro, methyl, and oxazolyl groups.

Halogens like bromine and chlorine are deactivating groups due to their inductive electron withdrawal, yet they are ortho-, para-directors because of resonance electron donation. The methyl group is an activating, ortho-, para-directing substituent. The 5-oxazolyl group is generally considered to be deactivating and meta-directing.

The cumulative influence of these substituents on the aromatic ring's reactivity is summarized below:

PositionSubstituentElectronic EffectDirecting Influence
2BromoDeactivating, ortho-, para-Directs to 4- and 6-positions
3MethylActivating, ortho-, para-Directs to 2-, 4-, and 6-positions
6ChloroDeactivating, ortho-, para-Directs to 2- and 4-positions
55-OxazolylDeactivating, meta-Directs to 3-position

Given the substitution pattern, there are only two available positions for electrophilic attack on the phenyl ring: C4 and C5.

Attack at C4: This position is ortho to the activating methyl group and para to the directing bromo group. It is also ortho to the directing chloro group. This confluence of directing effects makes C4 a highly favored position for substitution.

Attack at C5: This position is meta to the bromo group, ortho to the methyl group, and meta to the chloro group.

Considering these factors, electrophilic aromatic substitution is predicted to occur selectively at the C4 position. However, the severe steric congestion created by the substituents at positions 2, 3, and 6, in addition to the adjacent bulky oxazole (B20620) ring, would likely necessitate harsh reaction conditions and may result in low yields. The reaction is a classic example of kinetic versus thermodynamic control, where the electronically favored product might be kinetically hindered. semanticscholar.org

Nucleophilic Reactivity and Potential Ring-Opening Pathways of the Oxazole Core

The oxazole ring is an electron-rich heterocycle, but its aromaticity makes it relatively stable. Nucleophilic substitution reactions directly on the oxazole ring are uncommon unless a good leaving group is present. pharmaguideline.comslideshare.net More often, nucleophilic attack leads to ring cleavage. wikipedia.orgcutm.ac.in

The reactivity of the oxazole ring towards nucleophiles is position-dependent, with the order of reactivity being C2 > C5 > C4. slideshare.net The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack and deprotonation. wikipedia.orgnih.gov

Key Reaction Pathways:

Attack at C2: Strong nucleophiles or bases can attack the C2 position. Deprotonation at C2 by a strong base like an organolithium reagent often leads to unstable 2-lithio-oxazoles, which can undergo ring-opening to form an isonitrile intermediate. wikipedia.orgnih.govrsc.org

Ring Cleavage: Under certain conditions, such as with ammonia (B1221849) or formamide, the oxazole ring can cleave and re-cyclize to form other heterocyclic systems, like imidazoles. wikipedia.org Reductive conditions can also lead to ring-opening. pharmaguideline.com

Stability: The this compound is expected to be relatively stable under neutral or mildly acidic/basic conditions. However, highly nucleophilic reagents or strong bases would likely initiate a reaction at the C2 position, potentially leading to a complex mixture of products resulting from ring-opening. The presence of certain substituents can destabilize the ring; for example, 5-hydroxyoxazoles are known to be unstable towards hydrolytic ring-opening. uwindsor.ca

Functional Group Transformations and Derivatization at the Bromo- and Chloro-Substituents

The bromo and chloro substituents on the phenyl ring are key handles for further molecular elaboration. The carbon-halogen bond strength decreases in the order C-Cl > C-Br, making the C-Br bond more reactive towards many transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling. This differential reactivity allows for selective functionalization.

Potential Transformations:

Nucleophilic Aromatic Substitution (SNAr): While generally difficult on non-activated aryl halides, SNAr can be achieved under forcing conditions (high temperature/pressure) or with highly activated nucleophiles. The C-Br bond would be expected to react preferentially over the C-Cl bond.

Catalytic Amination: Modern catalytic methods, such as the Buchwald-Hartwig amination, allow for the coupling of amines with aryl halides. wikipedia.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective amination at the more reactive C-Br position.

Formylation: Palladium-catalyzed reductive carbonylation or newer photoredox methods can convert aryl halides into aldehydes. uwindsor.ca Again, selectivity for the bromo position would be anticipated.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromo substituent at the C2 position is an ideal site for such transformations. rsc.orgclockss.org The C-Cl bond at C6 is significantly less reactive and would typically remain intact under conditions optimized for the C-Br bond. libretexts.org However, the steric hindrance imposed by the adjacent chloro and methyl groups presents a significant challenge, often requiring specialized, bulky phosphine (B1218219) ligands and robust reaction conditions. wikipedia.orgyoutube.com

Comparison of Key Cross-Coupling Reactions:

ReactionCoupling PartnerCatalyst System (Typical)Key Features & Challenges
Suzuki-Miyaura libretexts.orgcutm.ac.inOrganoboron reagent (e.g., Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Tolerant of many functional groups. Steric hindrance at the 2-position requires bulky, electron-rich ligands (e.g., SPhos, XPhos, AntPhos) to promote efficient oxidative addition and reductive elimination. wikipedia.orgyoutube.comwikipedia.org
Heck wikipedia.orgharvard.eduAlkenePd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligandForms a new C-C double bond. Regioselectivity can be an issue. Steric hindrance can significantly slow the reaction rate and require higher temperatures. rsc.orguwindsor.ca
Sonogashira slideshare.netbaranlab.orgTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (optional), Amine baseForms an aryl-alkyne. Copper-free conditions are often preferred to avoid alkyne homocoupling. Sterically demanding substrates require highly active catalyst systems, such as those with bulky phosphine ligands. nih.govresearchgate.net

For this compound, a Suzuki-Miyaura coupling would be a highly effective method for introducing a new aryl or vinyl group at the 2-position, leveraging the wide availability of boronic acids and well-developed catalytic systems for hindered substrates.

Radical Reactions and Photochemical Transformations Involving the Compound

The compound possesses two moieties susceptible to radical and photochemical reactions: the aryl-halide system and the oxazole ring.

Aryl-Halide Reactivity: Aryl halides can undergo transformations under photoredox catalysis. For example, using nickel and a photocatalyst, aryl chlorides can undergo formylation via the generation of chlorine radicals. uwindsor.ca Similarly, divergent C-C and C-N cross-coupling reactions can be achieved from aryl halides using a photoredox/nickel dual catalytic system. nih.gov These methods suggest that the C-Cl and C-Br bonds could be activated under specific photochemical conditions to form new bonds.

Oxazole Ring Photochemistry: The oxazole ring itself is photochemically active. Upon UV irradiation, oxazoles can undergo complex rearrangements and fragmentation. pharmaguideline.comorganic-chemistry.org Common pathways include:

Photoisomerization: Conversion to the corresponding isoxazole (B147169) is a known photochemical process, often proceeding through an acyl azirine intermediate. rsc.orgnih.gov

Photolysis: Irradiation, particularly at shorter wavelengths like 193 nm, can cause the oxazole ring to fragment into smaller molecules such as HCN, HNC, and ketene. nih.gov

Rearrangement of Substituents: In diaryl oxazoles, photochemical irradiation can induce skeletal rearrangements to form polyaromatic systems.

For this compound, irradiation could lead to a mixture of products from competing pathways involving C-X bond cleavage, oxazole isomerization, or fragmentation, depending on the wavelength of light and reaction medium.

Metalation and Directed Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a substituent directs deprotonation by a strong base (typically an organolithium) to its ortho position. slideshare.netbaranlab.org The directing metalation group (DMG) coordinates to the lithium atom, facilitating the abstraction of a nearby proton. uwindsor.canih.gov

In this compound, several groups could potentially act as DMGs:

Oxazole Ring: The nitrogen atom of the oxazole ring is a known DMG. It would direct metalation to the C4 position of the phenyl ring.

Chloro Group: Halogens are weak DMGs, also directing to their ortho positions. The chloro group at C6 would direct metalation to the C5 position of the phenyl ring.

Bromo Group: The bromo group at C2 would direct metalation to the C3 position, which is already substituted with a methyl group.

A hierarchy of DMG strength has been established, with oxazolines and amides being stronger than halogens. baranlab.org Therefore, the oxazole ring is the most likely group to control the regioselectivity of lithiation. This would lead to the formation of an aryllithium species at the C4 position, which can then be quenched with various electrophiles (e.g., I₂, Me₃SiCl, aldehydes) to introduce a new functional group.

However, a competing reaction is the lithiation of the oxazole ring itself at the acidic C2 position, which could lead to ring-opening. wikipedia.orgnih.gov The outcome would depend critically on the reaction conditions (base, solvent, temperature) and the relative kinetic and thermodynamic acidity of the protons at C4 of the phenyl ring versus C2 of the oxazole ring. uwindsor.canih.gov

Investigation of Reaction Kinetics and Thermodynamic Profiles

Electrophilic Aromatic Substitution: The rate-determining step is the formation of the cationic σ-complex intermediate. tandfonline.com The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the reaction's activation energy. For the title compound, while substitution at C4 is electronically favored, the high steric hindrance would raise the activation energy, making the reaction kinetically slow. semanticscholar.org

Palladium-Catalyzed Cross-Coupling: The kinetics of these reactions are complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For sterically hindered substrates like this one, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. The use of bulky, electron-rich phosphine ligands is crucial to accelerate this step. wikipedia.orgyoutube.com Kinetic studies on similar systems have monitored reactant decay and product formation to determine rate constants, revealing that reactions often require elevated temperatures to proceed at a reasonable rate. wikipedia.org

Directed ortho-Metalation: The deprotonation step is typically fast at low temperatures (e.g., -78 °C). The reaction is often under kinetic control, meaning the most rapidly formed organolithium species is the one that reacts. uwindsor.ca The thermodynamic stability of the resulting lithiated species also plays a role, especially if the reaction is allowed to equilibrate at higher temperatures. clockss.orgnih.gov The coordination of the organolithium base to the DMG is a key factor in lowering the kinetic barrier to deprotonation.

Advanced Structural Analysis and Conformational Studies of 5 2 Bromo 6 Chloro 3 Methylphenyl Oxazole

Spectroscopic Probing of Electronic Structure and Aromaticity

To understand the electronic structure and aromaticity of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole, detailed spectroscopic data would be required. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide crucial information about the chemical environment of each atom. Data from advanced techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be essential to assign the complex spin systems of the substituted phenyl and oxazole (B20620) rings.

Conformational Landscapes and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl and oxazole rings. A combined computational and experimental approach would be necessary to fully characterize its conformational landscape.

Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface as a function of the dihedral angle between the two rings. This would reveal the lowest energy conformations (ground states) and the energy barriers to rotation between them. Experimental techniques, such as variable-temperature NMR spectroscopy, could then be used to study the dynamic processes in solution and provide experimental validation for the computationally determined rotational barriers. Without dedicated studies, any discussion on the conformational preferences of this specific molecule remains speculative.

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsion angles: The exact dihedral angle between the phenyl and oxazole rings in the crystalline form.

Planarity of the rings: Confirmation of the aromatic ring geometries.

This data is fundamental for understanding the molecule's intrinsic geometry and serves as a benchmark for computational models. A search of crystallographic databases reveals no deposited crystal structure for this compound. While a study on intermolecular interactions in a series of 4,5-phenyl-oxazoles exists, it does not include the specific molecule . nih.gov

Analysis of Intermolecular Interactions and Packing Arrangements in Condensed Phases

The data from an X-ray crystallography experiment would also be crucial for analyzing how the molecules of this compound arrange themselves in a crystal lattice. This analysis would involve identifying and characterizing various intermolecular interactions, such as:

Halogen bonding: Interactions involving the bromine and chlorine atoms.

π-π stacking: Interactions between the aromatic phenyl and oxazole rings.

van der Waals forces: Non-specific attractive or repulsive forces between molecules.

Understanding these interactions is key to predicting the material properties of the compound in its solid state. Research on other oxazole derivatives has highlighted the importance of such interactions in defining their crystal architecture. nih.gov However, without a crystal structure for this compound, a detailed analysis of its packing arrangement is not possible.

Computational and Theoretical Investigations of 5 2 Bromo 6 Chloro 3 Methylphenyl Oxazole

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals (e.g., HOMO-LUMO Energy Levels)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 5-(2-bromo-6-chloro-3-methylphenyl)oxazole, these calculations would typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

These calculations would also yield a map of the electron density distribution, highlighting regions of the molecule that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the reactivity of organic molecules. For this compound, DFT studies could be employed to predict various reactivity descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which together provide a quantitative measure of the molecule's reactive nature.

Furthermore, DFT is instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states, researchers can determine the most likely mechanisms for chemical reactions involving the oxazole (B20620) derivative. This predictive power is essential for designing new synthetic routes and understanding potential degradation pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound. These simulations would reveal the preferred shapes (conformers) of the molecule and the energy barriers between them. The presence of the substituted phenyl ring and the oxazole ring suggests that multiple low-energy conformations may exist, which could have implications for its biological activity.

MD simulations are also invaluable for studying how the molecule interacts with its environment, particularly with solvent molecules. By simulating the compound in different solvents, researchers can gain insights into its solubility and how the solvent might influence its conformational preferences and reactivity.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic properties. For this compound, it would be possible to calculate its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

These predicted spectra serve two main purposes. Firstly, they can aid in the interpretation of experimentally obtained spectra, helping to assign specific signals to particular atoms or functional groups within the molecule. Secondly, a strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computational model and the calculated geometric and electronic structures.

In Silico Modeling of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish structure-reactivity relationships (SRRs). For instance, one could computationally explore how replacing the bromo or chloro substituents with other functional groups would affect the molecule's HOMO-LUMO gap, dipole moment, or reactivity indices.

This approach allows for the rational design of new molecules with tailored properties. If a particular electronic or structural feature is found to be correlated with a desirable activity, new derivatives can be designed to enhance that feature. This in-silico screening process can significantly accelerate the discovery of new compounds with specific applications.

Derivatization and Analogues of 5 2 Bromo 6 Chloro 3 Methylphenyl Oxazole As Chemical Probes and Building Blocks

Synthesis of Structurally Modified 5-Aryloxazole Derivatives

The construction of the core 5-aryloxazole structure and its derivatives relies on several robust and versatile synthetic methodologies developed over the years. Classical methods such as the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis are frequently employed to build the oxazole ring from acyclic precursors. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.org This method is highly versatile for creating 2,4,5-trisubstituted oxazoles. nih.gov The required 2-acylamino-ketone precursor can be prepared through various means, including the Dakin-West reaction or via Friedel-Crafts acylation of oxazol-5-ones. wikipedia.orgacs.org The cyclization step is typically promoted by dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride. nih.govacs.org

The Van Leusen oxazole synthesis provides another direct route to the oxazole core, proceeding via the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is known for its operational simplicity and tolerance of various functional groups on the aldehyde starting material. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent intramolecular cyclization and elimination of the tosyl group to form the aromatic oxazole ring. wikipedia.orgyoutube.com

Modern synthetic approaches have also introduced metal-catalyzed methods for oxazole synthesis. For instance, copper-catalyzed protocols have been developed for the direct coupling of α-diazoketones with nitriles to afford trisubstituted oxazoles. ijpsonline.com These diverse synthetic strategies allow for the introduction of a wide range of substituents on both the aryl and oxazole rings, providing access to a vast chemical space of structurally modified 5-aryloxazole derivatives.

Table 1: Key Synthetic Methods for 5-Aryloxazole Derivatives This table is interactive. Users can sort and filter data based on the synthetic method.

Method Precursors Key Reagents/Catalysts Description References
Robinson-Gabriel Synthesis 2-Acylamino-ketone H₂SO₄, P₂O₅, TFAA Intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. nih.govwikipedia.orgacs.orgijpsonline.com
Van Leusen Oxazole Synthesis Aldehyde, TosMIC K₂CO₃, t-BuOK Reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde HCl Acid-catalyzed reaction of a cyanohydrin with an aldehyde. ijpsonline.com

| Copper-Catalyzed Cyclization | α-Diazoketone, Nitrile | Copper catalysts | Coupling of α-diazoketones with nitriles followed by cyclocondensation. | ijpsonline.com |

Strategies for Selective Modification of the Bromo- and Chloro-Substituents

The presence of two different halogen atoms—bromine and chlorine—on the phenyl ring of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a key feature for its use as a versatile building block. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.org

The general order of reactivity for aryl halides in the oxidative addition step of a palladium-catalyzed cycle is C–I > C–Br > C–OTf > C–Cl. wenxuecity.com This inherent reactivity difference makes it possible to selectively target the C-Br bond for modification while leaving the more inert C-Cl bond untouched. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds by reacting the aryl bromide with a variety of organoboron reagents. acs.orgnih.govorganic-chemistry.org

Achieving high selectivity requires careful control over the reaction conditions, especially the choice of palladium catalyst and ligand. While highly active catalysts featuring bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can activate even aryl chlorides, judicious selection of the catalyst system allows for excellent chemoselectivity for the C-Br bond. wenxuecity.comacs.org For example, using a standard Pd(PPh₃)₄ catalyst under controlled conditions typically results in the exclusive coupling at the bromo position. This allows for the introduction of a new aryl or alkyl group at the 2-position of the phenyl ring. The remaining chloro substituent can then be functionalized in a subsequent step, often requiring more forcing conditions or a more active catalytic system. This stepwise approach provides a powerful strategy for synthesizing complex, unsymmetrically substituted biaryl and other derivatized structures. nih.govrsc.org

Table 2: Catalyst Systems for Selective Aryl Halide Cross-Coupling This table is interactive. Users can sort and filter data based on the catalyst system.

Catalyst System Typical Substrate Reactivity Selectivity Notes References
Pd(PPh₃)₄ / Base C-I > C-Br >> C-Cl Standard catalyst, generally selective for C-Br over C-Cl under controlled conditions. organic-chemistry.org
Pd₂(dba)₃ / P(t-Bu)₃ C-Cl, C-Br, C-I, C-OTf Highly active system. Can couple aryl chlorides, but shows remarkable selectivity for chlorides over triflates. Can be tuned for C-Br selectivity. wenxuecity.com
Pd(OAc)₂ / PCy₃ C-Br, C-OTf > C-Cl Effective for aryl triflates and bromides. Generally shows conventional reactivity pattern (Br > Cl). organic-chemistry.org

| Pd/Xantphos | C-I, C-Br, C-Cl | Can mediate highly selective mono-SMC reactions at specific positions on dihalo-oxazoles. | rsc.org |

Introduction of Novel Functional Groups onto the Phenyl and Oxazole Ring Systems

Beyond modification of the halogen substituents, both the phenyl and oxazole rings of the core scaffold can be functionalized to introduce further structural diversity. This is typically achieved through methods like directed metalation for the phenyl ring and C-H activation for the oxazole ring.

Phenyl Ring Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org In the case of this compound, the oxazole ring itself, or substituents introduced via modification of the halogens, can act as DMGs. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of groups such as carboxyl, hydroxyl, silyl, or additional halide moieties at a specific position on the phenyl ring. wku.eduuwindsor.ca The regiochemical outcome is controlled by the directing ability of the DMG, providing a predictable route to contiguously substituted aromatic systems. wku.edu

Oxazole Ring Functionalization via C-H Activation

The oxazole ring, while generally considered electron-deficient, possesses C-H bonds that can be activated and functionalized using transition metal catalysis. beilstein-journals.org Palladium-catalyzed direct arylation is a prominent strategy for this purpose. organic-chemistry.org Research has shown that the regioselectivity of C-H functionalization on the oxazole ring (at the C2 or C4/C5 positions) can be controlled by the choice of catalyst, ligand, and reaction conditions. beilstein-journals.orgmdpi.com For instance, direct arylation of 5-phenyloxazoles can be directed to the C2 position using specific palladium catalysts. organic-chemistry.org This allows for the attachment of new aryl or heteroaryl groups directly onto the oxazole heterocycle, providing a convergent and atom-economical route to complex tri- and tetra-arylated structures without the need for pre-functionalized oxazole substrates. rsc.org

Table 3: Methods for Functionalization of Phenyl and Oxazole Rings This table is interactive. Users can sort and filter data based on the functionalization strategy.

Strategy Ring System Key Reagents Description References
Directed ortho-Metalation (DoM) Phenyl n-BuLi, sec-BuLi, various electrophiles (E⁺) Regioselective deprotonation ortho to a directing group, followed by quenching with an electrophile. wikipedia.orgbaranlab.orgorganic-chemistry.org
Palladium-Catalyzed C-H Arylation Oxazole Pd(OAc)₂, Pd(PPh₃)₄, phosphine ligands, base Direct coupling of an oxazole C-H bond with an aryl halide to form a C-C bond. organic-chemistry.orgbeilstein-journals.orgrsc.org
Copper-Catalyzed C-H Arylation Oxazole Cu(I) or Cu(II) salts, ligands Copper-mediated direct coupling of oxazoles with aryl halides or other coupling partners. beilstein-journals.org

| Electrophilic Aromatic Substitution | Phenyl | Electrophiles (e.g., Br₂, HNO₃) | Introduction of functional groups via classical SEAr, directed by existing substituents. | wku.edu |

Design and Synthesis of Libraries of Analogues for Comprehensive Structure-Property Relationship Studies (non-biological)

The synthetic methodologies outlined in the previous sections—selective cross-coupling, directed metalation, and C-H activation—are exceptionally well-suited for the construction of compound libraries. By employing combinatorial and parallel synthesis techniques, large numbers of analogues of this compound can be generated systematically to enable comprehensive structure-property relationship (SPR) studies. acs.orgnih.govnih.gov

The design of such a library involves the systematic variation of substituents at key positions on the molecular scaffold. For the target compound, these positions include:

Position 2 of the phenyl ring: Modified via selective Suzuki or other cross-coupling reactions at the C-Br bond.

Position 6 of the phenyl ring: Modified via cross-coupling at the C-Cl bond, subsequent to functionalization at C2.

Other positions on the phenyl ring: Accessed through Directed ortho-Metalation followed by electrophilic quench.

Position 2 of the oxazole ring: Functionalized using C-H activation methodologies.

By varying the building blocks used in these reactions (e.g., a diverse set of boronic acids for Suzuki couplings, various electrophiles for DoM), a matrix of analogues can be synthesized. ijpsonline.com These libraries are invaluable for non-biological SPR studies, where the goal is to understand how specific structural changes influence fundamental physicochemical properties. These properties can include solubility, thermal stability, crystal packing, photophysical characteristics (fluorescence, phosphorescence), and electronic properties (HOMO/LUMO levels). The data gathered from studying these focused libraries can guide the rational design of new molecules with tailored properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors.

Table 4: Illustrative Design of an Analogue Library for SPR Studies This table is interactive. Users can sort and filter data based on the point of diversification.

Core Scaffold R¹ (from C-Br) R² (from C-Cl) R³ (from oxazole C-H) Investigated Property
5-(3-methylphenyl)oxazole Phenyl Chloro Hydrogen Baseline
5-(3-methylphenyl)oxazole 4-Methoxyphenyl Chloro Hydrogen Electronic Effects
5-(3-methylphenyl)oxazole 4-(Trifluoromethyl)phenyl Chloro Hydrogen Electronic Effects
5-(3-methylphenyl)oxazole 2-Naphthyl Chloro Hydrogen Steric/Conjugation Effects
5-(3-methylphenyl)oxazole Phenyl Phenyl Hydrogen Conjugation Effects
5-(3-methylphenyl)oxazole Phenyl 4-Methoxyphenyl Hydrogen Electronic Effects
5-(3-methylphenyl)oxazole Phenyl Chloro Phenyl Steric/Conjugation Effects

Development of Advanced Oxazole-Containing Ligands for Organometallic Catalysis

The oxazole framework is a "privileged scaffold" not only in medicinal chemistry but also in the field of organometallic catalysis. alfachemic.com The nitrogen atom of the oxazole ring is a Lewis basic site capable of coordinating to a wide range of transition metals, making oxazole derivatives attractive candidates for ligand development. nih.gov The derivatization of the this compound core provides a powerful platform for creating novel, tunable ligands for various catalytic applications.

A significant class of ligands based on this motif are oxazoline (B21484) ligands, which are dihydro-analogues of oxazoles and are among the most successful chiral ligands in asymmetric catalysis. nih.govbldpharm.comcapes.gov.br Chiral oxazoline-containing ligands, such as Phosphino-oxazolines (PHOX) and Bis(oxazolines) (BOX) , are synthesized from readily available chiral amino alcohols and have been used to achieve high levels of enantioselectivity in numerous metal-catalyzed reactions. nih.govnih.govacs.orgacs.org

By strategically modifying the 5-phenyl substituent of an oxazole or oxazoline ligand, one can precisely tune its steric and electronic properties. nih.gov For example, introducing bulky groups onto the phenyl ring of the this compound scaffold can create a more sterically demanding coordination pocket around the metal center, which can enhance enantioselectivity in asymmetric transformations. Altering the electronic nature of the phenyl ring can modulate the electron-donating ability of the ligand, thereby influencing the reactivity and stability of the organometallic catalyst. researchgate.net The development of modular, easily derivatized oxazole-containing ligands like the one discussed here is a key area of research aimed at discovering new catalysts with improved activity, selectivity, and substrate scope for challenging organic transformations. acs.orgacs.orgdiva-portal.org

Table 5: Prominent Oxazole/Oxazoline-Based Ligand Classes and Applications This table is interactive. Users can sort and filter data based on the ligand type.

Ligand Type Description Key Structural Feature Common Catalytic Applications References
Bis(oxazoline) (BOX) C₂-symmetric bidentate N,N-ligands. Two chiral oxazoline rings linked by a bridging unit. Asymmetric cyclopropanation, Diels-Alder, aldol (B89426) reactions. nih.govacs.org
Phosphino-oxazoline (PHOX) Bidentate P,N-ligands. A chiral oxazoline ring linked to a phosphine donor. Asymmetric allylic alkylation, hydrogenation, Heck reaction. nih.govacs.org
Pyridine-oxazoline (PyOx) Bidentate N,N-ligands. A chiral oxazoline ring attached to a pyridine (B92270) ring. Asymmetric hydrosilylation, allylic substitution. nih.govrsc.org

| Oxazole-Carbene Ligands | Bidentate N,C-chelating ligands. | An oxazole ring linked to an N-heterocyclic carbene (NHC). | Hydrosilylation, C-C coupling reactions. | acs.org |

Exploration of Applications in Material Science and Organic Synthesis

Role as a Key Intermediate in Complex Multi-Step Organic Synthesis

While specific multi-step syntheses detailing the use of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole are not extensively documented in publicly available literature, the general class of bromooxazoles is well-established as a crucial intermediate in organic synthesis. The bromine atom on the oxazole (B20620) ring, or in this case on the phenyl substituent, serves as a versatile handle for various cross-coupling reactions.

Modern synthetic methods often rely on the cross-coupling reactions of bromooxazoles, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular architectures. google.com The process for preparing oxazole derivatives often involves the oxidation of an oxazoline (B21484) ring to an oxazole ring, a transformation that is crucial for creating these valuable intermediates. google.com The ability to link the oxazole moiety to other parts of a complex molecule is fundamental for the synthesis of therapeutic agents and other functional molecules. google.com

Table 1: Key Reactions Involving Oxazole Intermediates

Reaction TypeDescriptionPotential Application
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Formation of biaryl compounds and complex molecular scaffolds.
C-N CouplingFormation of a carbon-nitrogen bond, often used to link heterocyclic compounds.Synthesis of nitrogen-containing bioactive molecules and ligands. google.com
C-H ActivationThe selective transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.Efficient and atom-economical synthesis of complex organic molecules. google.com

Development of Oxazole-Based Ligands for Diverse Catalytic Systems

Oxazole-containing compounds are recognized for their ability to act as ligands in transition metal catalysis. The nitrogen atom in the oxazole ring can coordinate with a metal center, influencing the catalyst's activity, selectivity, and stability. While specific catalytic systems employing this compound as a ligand are not detailed in available research, the broader class of oxazole derivatives has been successfully used.

For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The structural modifications on the oxazole ligand, such as the position of methyl substituents, have a considerable impact on the catalytic performance and the properties of the resulting polymers. mdpi.com This highlights the potential for fine-tuning the catalytic activity by modifying the substituents on the phenyl and oxazole rings of compounds like this compound.

Integration into Polymeric Materials and Advanced Organic Scaffolds

The integration of specific oxazole units like this compound into polymeric materials is an area of ongoing research. The properties of the resulting polymers would be influenced by the rigidity and electronic characteristics of the oxazole moiety. While direct examples for this specific compound are not available, the use of oxazole-containing monomers in polymerization reactions is a known strategy to create polymers with tailored properties.

The development of advanced organic scaffolds often involves the use of heterocyclic building blocks like oxazoles. These scaffolds can serve as the core structures for supramolecular assemblies, functional materials, and bioactive molecules. The synthesis of oxazole-containing macrocyclic structures has been demonstrated, showcasing the utility of oxazole intermediates in constructing complex and large molecular architectures. google.com

Luminescent and Optoelectronic Applications (e.g., Fluorescent Dyes, Organic Light-Emitting Diodes)

There is no specific information in the searched literature regarding the luminescent or optoelectronic properties of this compound. However, the oxazole ring is a component of many known fluorescent and luminescent compounds. The photophysical properties of such molecules are highly dependent on the nature and substitution pattern of the aromatic rings attached to the oxazole core. Further research would be needed to determine if this specific compound exhibits useful luminescent properties for applications such as fluorescent dyes or in organic light-emitting diodes (OLEDs).

Agricultural Applications: Chemical Components in Herbicides and Pesticides

Patent literature suggests that oxazole derivatives have potential applications in agriculture as active ingredients in herbicides. google.com Benzoxazole (B165842) and its bioisostere, benzothiazole, are important scaffolds in the discovery of new agrochemicals with a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com Research has also been conducted on the use of oxazole and oxazolopyrimidine derivatives as plant growth regulators, showing their potential to improve the growth and yield of crops like oilseed rape. researchgate.net While no direct herbicidal or pesticidal activity has been reported for this compound, its structural similarity to known agrochemicals suggests it could be a candidate for such applications.

Table 2: Examples of Oxazole Derivatives in Agricultural Applications

Compound ClassApplicationReference
Oxazole derivativesHerbicides google.com
Benzoxazole derivativesHerbicides, Fungicides, Insecticides mdpi.com
Oxazole and Oxazolopyrimidine derivativesPlant Growth Regulators researchgate.net

Design of Chemo-Sensors and Probes for Environmental Analysis

The design of chemo-sensors and probes based on this compound has not been specifically reported. However, the broader class of oxazole derivatives has been investigated for this purpose. For example, a fluorescent chemo-sensor derived from 5-(thiophen-2-yl)oxazole has been developed for the sequential detection of indium (In³⁺) and chromium (Cr³⁺) ions in aqueous samples. nih.gov This demonstrates the potential of the oxazole scaffold to be functionalized for the selective recognition and sensing of environmentally relevant analytes. The development of such sensors often relies on the "off-on-off" fluorescence mechanism, where the fluorescence of the sensor is modulated by the binding of specific ions. nih.gov

Future Research Directions and Emerging Paradigms for 5 2 Bromo 6 Chloro 3 Methylphenyl Oxazole Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds like 5-(2-bromo-6-chloro-3-methylphenyl)oxazole is often multi-step and requires precise control over reaction conditions. Traditional batch synthesis methods can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a transformative alternative. researchgate.netnih.gov

The application of flow chemistry to oxazole (B20620) synthesis has already demonstrated significant advantages, including accelerated reaction times, improved yields, and enhanced safety, particularly when handling hazardous reagents or intermediates. rsc.orgacs.org For instance, researchers have developed rapid flow syntheses of oxazolines and their subsequent oxidation to oxazoles, as well as fully automated continuous flow platforms for producing 4,5-disubstituted oxazoles. rsc.orgdurham.ac.ukacs.org These systems allow for precise control over parameters like temperature, pressure, and residence time, leading to higher selectivity and purity. acs.orgacs.org The scalability of flow processes is a key advantage; a reaction optimized on a milligram scale can often be scaled to produce gram quantities simply by extending the operation time or using larger reactors, without the need for extensive re-optimization. nih.gov

Future research on this compound should focus on adapting its synthetic route to a continuous flow process. An automated platform could telescope multiple reaction steps—such as the initial coupling and the subsequent oxazole ring formation—into a single, uninterrupted sequence. nih.gov This would not only increase production efficiency but also facilitate the rapid generation of a library of analogues for structure-activity relationship studies by systematically varying the starting materials fed into the system.

FeatureBatch SynthesisFlow Chemistry
Reaction Time Often hours to daysMinutes to hours nih.gov
Scalability Complex, often requires re-optimizationStraightforward, by extending run time nih.gov
Safety Higher risk with hazardous materialsEnhanced safety due to small reaction volumes acs.orgacs.org
Process Control Limited control over mixing and temperaturePrecise control over reaction parameters acs.org
Productivity Lower throughputHigh throughput and on-demand production durham.ac.ukacs.org

Machine Learning and AI-Driven Discovery in Oxazole Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of molecules and reactions. nih.govmdpi.com These computational methods can analyze vast datasets to identify patterns and make predictions that are not obvious to human researchers. mit.edu In the context of oxazole chemistry, AI can be applied to predict reaction outcomes, propose novel synthetic routes, and design new molecules with desired properties.

For this compound, future research could leverage AI in several ways:

Reaction Optimization: An ML model could be trained on data from various oxazole syntheses to predict the optimal conditions (catalyst, solvent, temperature) for producing the target compound and its derivatives with the highest yield.

New Derivative Discovery: AI algorithms could design novel analogues by modifying the substituents on the phenyl or oxazole rings. The models would aim to predict properties such as biological activity or suitability for supramolecular assembly, guiding synthetic efforts toward compounds with high potential. youtube.com

Mechanism Elucidation: By analyzing experimental and computational data, ML could help elucidate complex reaction mechanisms in oxazole functionalization, leading to more rational catalyst and reaction design. acs.org

Development of Novel Catalytic Systems for Highly Efficient Oxazole Functionalization

The functionalization of the oxazole ring is crucial for tuning the properties of its derivatives. While classical methods for oxazole synthesis exist, modern research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and substrate scope. tandfonline.comnih.gov Transition-metal catalysis, particularly with palladium, copper, and nickel, has been instrumental in developing methods for direct C-H bond functionalization. nih.govorganic-chemistry.orgbeilstein-journals.org These reactions allow for the direct attachment of new groups to the oxazole core without the need for pre-functionalized starting materials, making the synthetic process more atom-economical and efficient. beilstein-journals.org

Researchers have developed palladium-catalyzed methods for the regioselective arylation of oxazoles at either the C2 or C5 position by carefully selecting ligands and solvents. organic-chemistry.org Copper-catalyzed systems have also proven effective for direct arylations, often under milder conditions. organic-chemistry.orgbeilstein-journals.org Beyond C-H activation, new catalytic approaches are constantly being developed for the synthesis of the oxazole ring itself, including metal-free annulation reactions and photoredox catalysis, which offer more sustainable alternatives. organic-chemistry.org

Future work on this compound should explore these advanced catalytic methods. Research could focus on:

Selective C-H Functionalization: Developing catalytic systems to selectively functionalize the C2 or C4 positions of the oxazole ring in this compound, providing access to a new range of tri-substituted derivatives.

Cross-Coupling Reactions: Utilizing the existing bromo- and chloro-substituents on the phenyl ring as handles for various cross-coupling reactions (e.g., Suzuki, Stille) to introduce further diversity.

Sustainable Catalysis: Investigating the use of earth-abundant metal catalysts (e.g., iron, nickel) or metal-free catalytic systems to reduce the cost and environmental impact of the synthesis. researchgate.netacs.org

Catalyst TypeReactionAdvantage
Palladium Direct C-H Arylation, Cross-CouplingHigh efficiency and regioselectivity control organic-chemistry.orgbeilstein-journals.org
Copper Direct C-H Arylation, AnnulationMilder reaction conditions, lower cost organic-chemistry.org
Nickel Suzuki-Miyaura CouplingEffective for challenging substrates tandfonline.com
Metal-Free Oxidative Cyclization, AnnulationAvoids toxic heavy metals, sustainable organic-chemistry.orgacs.org

Exploration of Supramolecular Assemblies Utilizing the Oxazole Scaffold

Supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The oxazole ring is an attractive building block (scaffold) for creating such assemblies due to its specific electronic and geometric properties. ijpsonline.com Oxazole-containing molecules have been incorporated into macrocycles and peptidomimetics, demonstrating their utility in constructing complex, functional architectures. nih.gov

The structure of this compound is particularly well-suited for forming supramolecular assemblies. The planar aromatic systems of the oxazole and phenyl rings can participate in π-π stacking interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. Crucially, the bromine and chlorine atoms on the phenyl ring can act as powerful halogen bond donors, a highly directional interaction that is increasingly used for the rational design of crystal structures and functional materials.

Future research in this area should investigate the self-assembly properties of this compound and its derivatives. This would involve:

Crystal Engineering: Systematically studying the crystallization of the compound and its analogues to understand how intermolecular interactions (especially halogen and hydrogen bonds) dictate the packing in the solid state.

Co-crystal Formation: Designing and synthesizing co-crystals with other molecules (co-formers) that can act as complementary hydrogen or halogen bond acceptors to create novel materials with tailored properties.

Functional Materials: Exploring the potential of these supramolecular assemblies in areas such as organic electronics, catalysis, or as porous materials for gas storage, leveraging the ordered arrangement of the functional oxazole units.

Investigation of Environmental Impact and Degradation Pathways of Oxazole Derivatives

As new chemical entities are synthesized, it is imperative to consider their environmental fate and potential impact. Halogenated aromatic compounds, in particular, can be persistent in the environment and may have undesirable toxicological profiles. While oxazole itself is a component of many biologically active molecules, the specific environmental profile of a complex derivative like this compound is unknown. d-nb.infonih.gov The increasing focus on green chemistry principles in the synthesis of heterocycles underscores the need for such environmental assessments. ijpsonline.comnih.govresearchgate.net

Future research must address the environmental aspects of this class of compounds. Key areas of investigation should include:

Biodegradability Studies: Assessing the susceptibility of this compound to microbial degradation under various environmental conditions (e.g., in soil and water).

Degradation Pathway Analysis: Identifying the metabolic or degradation products to understand the transformation process. This could involve studying photolytic degradation (breakdown by light) and chemical degradation (e.g., hydrolysis). Studies on the formation of oxazoles during the Strecker degradation of amino acids suggest that the oxazole ring itself can be part of natural chemical transformations. acs.org

Toxicity and Bioaccumulation Potential: Conducting ecotoxicological studies to determine the potential harm to aquatic and terrestrial organisms and assessing its potential to accumulate in food chains.

This research is essential for a holistic understanding of the compound's lifecycle and for ensuring that any potential applications are developed in an environmentally responsible manner.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-bromo-6-chloro-3-methylphenyl)oxazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via van Leusen’s oxazole synthesis , which involves reacting 2-bromo-6-chloro-3-methylbenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C for 3 hours) with potassium carbonate as a base. Post-reaction, the product is extracted with methyl tert-butyl ether, washed with water, and dried over anhydrous sodium sulfate . Optimization includes adjusting stoichiometry (equimolar aldehyde/TosMIC), solvent volume (methanol:water ~2:1), and purification via column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and oxazole protons (δ 8.3–8.5 ppm). Chlorine and bromine substituents cause distinct splitting patterns.
  • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 316.94 for C10H8BrClNO).
  • X-ray crystallography : Resolve halogen positions and planarity of the oxazole ring (using SHELXL for refinement) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence halogen bonding in cocrystals of this compound?

Methodological Answer: Bromine acts as a stronger halogen bond donor (σ-hole potential: ~20–25 kcal/mol) compared to chlorine (~10–15 kcal/mol). Cocrystallize with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) in dichloromethane/hexane. Analyze using:

  • Single-crystal XRD : Measure Br/I⋯Noxazole distances (ideal: 2.8–3.0 Å) and angles (160–180°).
  • Electrostatic potential maps (DFT) : Calculate using Gaussian09 at B3LYP/6-311G** to rank acceptor sites .

Q. What strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:

  • SAR Analysis : Compare with analogs lacking Br/Cl (e.g., 5-phenyloxazole) via in vitro assays (e.g., antiproliferative activity against MCF-7 cells).
  • Docking Simulations (AutoDock Vina) : Dock into target proteins (e.g., aromatase CYP19A1) to assess binding affinity differences. Use PyMOL for visualizing halogen-protein interactions (e.g., Br-π stacking) .
  • Metabolic Stability Tests : Use liver microsomes to evaluate if dehalogenation reduces activity .

Q. How can computational modeling predict the reactivity of the methyl group in this compound for further functionalization?

Methodological Answer:

  • DFT Calculations (M06-2X/def2-TZVP) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methyl group shows low reactivity (f− ≈ 0.05), favoring substitution at bromine.
  • Transition State Analysis (Gaussian) : Model SNAr reactions with amines to predict activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.